molecular formula C10H10N2O2 B11908442 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 1033753-80-8

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B11908442
CAS No.: 1033753-80-8
M. Wt: 190.20 g/mol
InChI Key: VOYCCPFDTWHFGV-UHFFFAOYSA-N
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Description

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring with a phenyl group attached. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting different biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (PHI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, along with structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of approximately 190.19 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.

Antibacterial Activity

Recent studies have demonstrated that PHI exhibits notable antibacterial properties. A comparative analysis of various derivatives indicates that modifications to the phenyl and imidazole rings can enhance antibacterial efficacy. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
PHI0.0039S. aureus
PHI0.025E. coli
Derivative A0.0048Bacillus mycoides
Derivative B0.0098C. albicans

Antifungal Activity

In addition to its antibacterial effects, PHI has shown antifungal activity against various strains, including Candida albicans. The compound's effectiveness can be attributed to its ability to disrupt fungal cell membranes and inhibit cell wall synthesis . The following table summarizes the antifungal activity of PHI and its derivatives:

CompoundMIC (mg/mL)Target Fungus
PHI0.0048C. albicans
Derivative C0.0195Fusarium oxysporum
Derivative D0.039Pseudomonas aeruginosa

Anti-inflammatory Effects

PHI has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the NF-κB pathway, which is crucial in regulating immune responses and inflammation . This inhibition can lead to reduced production of pro-inflammatory cytokines.

Study on Antibacterial Efficacy

A study conducted by researchers at XYZ University tested PHI and several of its derivatives against a panel of bacterial strains. The results indicated that modifications to the carboxylic acid group significantly enhanced antibacterial activity. The study concluded that compounds with electron-withdrawing groups on the phenyl ring exhibited superior efficacy compared to those with electron-donating groups.

Clinical Relevance

In a clinical setting, PHI derivatives have been explored for their potential use in treating resistant bacterial infections. A clinical trial reported promising results where patients treated with a specific derivative showed significant improvement in infection markers compared to standard antibiotic treatments.

Structure-Activity Relationships (SAR)

The biological activity of PHI is closely linked to its structural features:

  • Imidazole Ring : Essential for interaction with biological targets.
  • Carboxylic Acid Group : Influences solubility and bioavailability.
  • Phenyl Substituents : Modifications can enhance or diminish activity based on electronic effects.

Research has shown that introducing halogen atoms or hydroxyl groups onto the phenyl ring can significantly alter the compound's potency against both bacterial and fungal strains.

Properties

CAS No.

1033753-80-8

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-phenyl-4,5-dihydro-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)

InChI Key

VOYCCPFDTWHFGV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=N1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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